molecular formula C13H13N3O3 B10781387 7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one

7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one

Cat. No.: B10781387
M. Wt: 259.26 g/mol
InChI Key: NVPFAFOQUJRLJO-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its fused bicyclic structure, which includes a pyrimidine ring fused to a quinoline ring. The presence of methoxy groups at the 7 and 8 positions adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst, followed by cyclization and oxidation steps to form the desired pyrimidoquinoline structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidoquinolines, which can have different functional groups attached to the core structure, leading to diverse chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby inhibiting their activity. This can lead to the disruption of critical biological processes such as DNA replication, protein synthesis, and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one is unique due to its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

7,8-dimethoxy-5,10-dihydro-3H-pyrimido[4,5-b]quinolin-4-one

InChI

InChI=1S/C13H13N3O3/c1-18-10-4-7-3-8-12(14-6-15-13(8)17)16-9(7)5-11(10)19-2/h4-6H,3H2,1-2H3,(H2,14,15,16,17)

InChI Key

NVPFAFOQUJRLJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C(N2)N=CNC3=O)OC

Origin of Product

United States

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